9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester
Overview
Description
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as 1,2-diacylglycerol-3-phosphates . These compounds are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages .
Mode of Action
As a member of the 1,2-diacylglycerol-3-phosphates class, it may interact with its targets through ester linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-Decanoyl-rac-glycerol involves the use of high-purity oleic acid and decanoic acid. The process includes steps such as purification, esterification, and distillation to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-Decanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Enzymatic hydrolysis typically involves lipases under mild temperature and pH conditions.
Major Products Formed
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Free fatty acids (oleic acid and decanoic acid) and glycerol.
Scientific Research Applications
1,2-Dioleoyl-3-Decanoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of decanoic acid at the sn-3 position.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains stearic acid at the sn-3 position.
Uniqueness
1,2-Dioleoyl-3-Decanoyl-rac-glycerol is unique due to the presence of decanoic acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[3-decanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-15-12-9-6-3)55-49(52)43-40-37-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMUIVYNCGZEDP-HKOLQMFGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H90O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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